2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid
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Overview
Description
2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid is a carboxylic acid derivative with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound is characterized by its unique structure, which includes a 2,4,6-trimethylphenyl group attached to a butyric acid backbone. It is commonly used in various chemical research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethylbenzaldehyde and 2,2-dimethylacetoacetic acid.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid can be compared with similar compounds such as:
2,2-Dimethylpropanoic acid:
2,2-Dimethylbutanoic acid: This compound has a similar backbone but differs in the substituents attached to the carbon chain.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-6-10(2)13(11(3)7-9)12(16)8-15(4,5)14(17)18/h6-7H,8H2,1-5H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJUUERWIZTWNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC(C)(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645496 |
Source
|
Record name | 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867130-04-9 |
Source
|
Record name | 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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